molecular formula C14H11NO4 B14734606 P-Salicylamidobenzoic acid CAS No. 5344-07-0

P-Salicylamidobenzoic acid

Cat. No.: B14734606
CAS No.: 5344-07-0
M. Wt: 257.24 g/mol
InChI Key: IBZSQWHMOFFVEG-UHFFFAOYSA-N
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Description

4-[(2-hydroxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxybenzoyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 4-aminobenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-[(2-hydroxybenzoyl)amino]benzoic acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

4-[(2-hydroxybenzoyl)amino]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-hydroxybenzoyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, amino, and benzoyl groups allows for versatile applications across different scientific disciplines.

Properties

CAS No.

5344-07-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4-[(2-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-4-2-1-3-11(12)13(17)15-10-7-5-9(6-8-10)14(18)19/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

IBZSQWHMOFFVEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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